molecular formula C11H18N4O B13289956 2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide

Cat. No.: B13289956
M. Wt: 222.29 g/mol
InChI Key: QJUITFQNUXABPM-UHFFFAOYSA-N
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Description

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes an indazole ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

    Amination: Introduction of the amino group at the 7th position of the indazole ring.

    Acetamide Formation: The final step involves the reaction of the amino-indazole with N,N-dimethylacetamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetamide
  • 2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid hydrochloride

Uniqueness

2-(7-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of the N,N-dimethylacetamide group

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(7-amino-4,5,6,7-tetrahydroindazol-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C11H18N4O/c1-14(2)10(16)7-15-6-8-4-3-5-9(12)11(8)13-15/h6,9H,3-5,7,12H2,1-2H3

InChI Key

QJUITFQNUXABPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C=C2CCCC(C2=N1)N

Origin of Product

United States

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